Gossypol

Description

This compound has been used in trials studying the treatment of Non-small Cell Lung Cancer.

(R)-Gossypol is the R-isomer of [this compound].

This compound has been reported in Glycine max, Malachra capitata, and other organisms with data available.

This compound is an orally-active polyphenolic aldehyde with potential antineoplastic activity. Derived primarily from unrefined cottonseed oil, this compound induces cell cycle arrest at the G0/G1 phase, thereby inhibiting DNA replication and inducing apoptosis. This agent also inhibits cell-signaling enzymes, resulting in inhibition of cell growth, and may act as a male contraceptive.

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

(-)-Gossypol is found in fats and oils. (-)-Gossypol is a constituent of Gossypium hirsutum (cotton). (-)-gossypol has been shown to exhibit anti-tumor, anti-cancer and anti-proliferative functions (A7832, A7833, A7834).

A dimeric sesquiterpene found in cottonseed (GOSSYPIUM). The (-) isomer is active as a male contraceptive (CONTRACEPTIVE AGENTS, MALE) whereas toxic symptoms are associated with the (+) isomer.

See also: this compound Acetic Acid (has salt form).

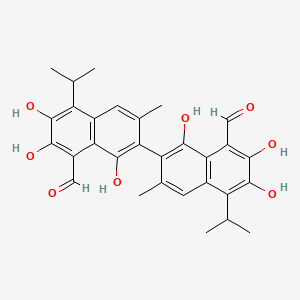

Structure

3D Structure

Properties

IUPAC Name |

7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30O8/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36/h7-12,33-38H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKSWRVVCFFDOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023110 | |

| Record name | Gossypol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (-)-Gossypol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble in methanol, ethanol, cold dioxane, diethylene glucol, ether, ethyl acetate, acetone, carbon tetrachloride, pyridine, chloroform, DMF, lipds. Freely soluble (with slow desomposition) in dilute aqueous solutions of ammonia and sodium carbonate. Slightly soluble in glycerol, cyclohexane. Insoluble in water., Insoluble in water; soluble in alcohol | |

| Record name | Gossypol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow, crystalline pigment, Exists in 3 tautomeric forms. Yellow crystals from ether | |

CAS No. |

20300-26-9, 303-45-7, 90141-22-3 | |

| Record name | (+)-Gossypol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20300-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gossypol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Gossypol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90141-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gossypol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Gossypol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020300269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Gossypol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090141223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gossypol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13044 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Gossypol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Gossypol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=726190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 303-45-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gossypol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,2'-Binaphthalene)-8,8'-dicarboxaldehyde, 1,1',6,6',7,7'-hexahydroxy-5,5'-diisopropyl-3,3'-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GOSSYPOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DY2X8LXW4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GOSSYPOL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XNA7DR63CQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GOSSYPOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAV15B369O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Gossypol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (-)-Gossypol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

184 °C (from ether); 199 °C (from chloroform); 214 °C (from ligroin), 178 - 183 °C | |

| Record name | Gossypol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (-)-Gossypol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Scientific History and Discovery of Gossypol: From Contraceptive Agent to Anticancer Drug Candidate

Introduction

Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium species), stands as a molecule of profound scientific intrigue and dual identity.[1] Initially identified as a toxic component of cottonseed, its journey through the annals of scientific research is a compelling narrative of serendipity, large-scale human studies, and molecular re-engineering. This guide provides an in-depth exploration of this compound's history, from its discovery and early characterization to its rise and fall as a potential male contraceptive, and its subsequent rebirth as a promising candidate in oncology. For researchers and drug development professionals, the story of this compound serves as a powerful case study in natural product pharmacology, highlighting the critical interplay between efficacy, toxicity, and rational drug design.

Chapter 1: The Early Years: Isolation and Chemical Characterization

The initial chapter of this compound's story is rooted in late 19th-century chemistry, focused on identifying and understanding the components of the cotton plant.

Initial Isolation and Nomenclature

The first documented isolation of a crude form of this compound was by British chemist James Longmore in 1886.[1][2][3] However, it was Polish chemist Leon Marchlewski who, in 1899, successfully purified the compound by precipitating it from an ether solution using acetic acid, yielding this compound acetic acid.[1][2] Marchlewski coined the name "this compound" by combining the genus Gossypium with "phenol" to reflect its botanical origin and chemical nature.[1][2] The toxic properties of cottonseed were later definitively attributed to this compound by W. A. Withers and F. E. Carruth in 1915, and its complex chemical formula (C₃₀H₃₀O₈) was established by Earl Perry Clark in 1927.[1][3]

Chemical Structure and Properties

This compound is a dimeric sesquiterpenoid, a class of terpenes that serve to protect the cotton plant from pathogens and insects.[2] Its defining structural feature is a binaphthalene core with restricted rotation around the central single bond, leading to a form of stereoisomerism known as atropisomerism. This results in two stable, optically active enantiomers: (+)-gossypol and (–)-gossypol.[4][5] This stereochemistry is critically important, as the (–)-enantiomer has been shown to be the more biologically active and potent form in most biological systems.[6][7]

The molecule's reactivity is further enhanced by its ability to exist in three tautomeric forms—aldehyde, ketone (quinoid), and lactol (hemiacetal)—depending on the solvent environment, allowing it to interact with a wide array of biological targets.[1][8]

| Property | Description |

| Chemical Formula | C₃₀H₃₀O₈ |

| Molar Mass | 518.56 g/mol |

| Appearance | Yellowish, crystalline pigment |

| Solubility | Lipid-soluble; soluble in ether, acetone, ethanol |

| Classification | Polyphenolic aldehyde, Dimeric sesquiterpenoid |

| Key Features | Two atropisomers ((+) and (–)-gossypol); Three tautomeric forms (aldehyde, ketone, lactol) |

Early Isolation Protocol: The Marchlewski Method (1899)

The initial purification of this compound laid the groundwork for future extraction methodologies. The causality behind this early protocol was based on differential solubility.

Objective: To isolate and purify this compound from a crude cottonseed extract.

Methodology:

-

Extraction: Crude cottonseed oil or meal is extracted with diethyl ether to solubilize the lipid-soluble this compound, leaving behind more polar components.

-

Precipitation: Glacial acetic acid is added to the ether solution. This compound is less soluble in this mixed solvent system than in pure ether, causing it to precipitate out of the solution as this compound acetic acid.

-

Filtration: The precipitate is collected via filtration.

-

Washing: The collected solid is washed with a non-polar solvent like hexane to remove any remaining lipid impurities.

-

Drying: The purified this compound acetic acid is dried to remove residual solvents.

This self-validating system relies on the principle that only a compound with this compound's specific solubility characteristics will precipitate under these precise conditions.

Biosynthesis Pathway

This compound is a secondary metabolite synthesized in the pigment glands of the cotton plant. The pathway begins with primary metabolites from the isoprenoid pathway and involves a series of enzymatic oxidations and a final dimerization step.

Caption: this compound's mechanism of action as a male contraceptive.

The Downfall: Toxicity and the End of an Era

Despite its high efficacy, the widespread use of this compound was ultimately thwarted by significant safety concerns. The two most critical, dose-limiting toxicities were:

-

Hypokalemia: A notable percentage of subjects developed dangerously low blood potassium levels (hypokalemia), leading to fatigue, muscle weakness, and in severe cases, paralysis. [3]The mechanism was thought to be related to this compound's effect on renal ion transport.

-

Irreversible Infertility: For up to 20% of subjects, the antifertility effect was permanent, even long after discontinuing the drug. [3][9]The risk of irreversibility increased with the total cumulative dose and duration of treatment.

These side effects, coupled with a narrow therapeutic window (the toxic dose being close to the effective dose), led the World Health Organization (WHO) and other bodies to halt further research into this compound as a contraceptive in the mid-1980s. [3]

Chapter 3: A Second Act: this compound in Oncology

Just as interest in this compound for contraception faded, a new line of inquiry emerged, repositioning the molecule as a potential anticancer agent.

The Pivot to Cancer Research

Early laboratory studies revealed that this compound could inhibit the growth of various cancer cell lines. [2][7]This discovery was driven by the understanding that cancer cells, much like sperm cells, have unique metabolic and survival dependencies that could be exploited. The research focus shifted from spermatogenesis to apoptosis (programmed cell death).

Core Mechanism: Inducing Apoptosis via Bcl-2 Inhibition

The primary anticancer mechanism of this compound is its ability to act as a BH3 mimetic. [7]Many cancers survive by overexpressing anti-apoptotic proteins from the Bcl-2 family, such as Bcl-2 and Bcl-xL. [10][11]These proteins sequester pro-apoptotic proteins, preventing the cell from undergoing apoptosis.

This compound, particularly the more potent (–)-enantiomer, binds to a hydrophobic groove on the surface of Bcl-2 and Bcl-xL, the same site where pro-apoptotic proteins would normally bind. [7][12]By occupying this site, this compound displaces the pro-apoptotic proteins, freeing them to trigger the mitochondrial pathway of apoptosis, leading to caspase activation and cell death. [10][11]

Sources

- 1. This compound and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Structure, properties of this compound and its derivatives—from physiological activities to drug discovery and drug design - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. Systematic Review of this compound/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. saspublishers.com [saspublishers.com]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. researchgate.net [researchgate.net]

- 10. The potential roles of this compound as anticancer agent: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases [mdpi.com]

- 12. sciencedaily.com [sciencedaily.com]

Gossypol's natural sources and biosynthesis pathways

An In-Depth Technical Guide to Gossypol: Natural Sources and Biosynthesis

Authored by Gemini, Senior Application Scientist

Abstract

This compound is a polyphenolic aldehyde produced by plants in the genus Gossypium (cotton) and other members of the Malvaceae family.[1][2] This compound plays a crucial role in the plant's defense against pests and pathogens but is toxic to humans and non-ruminant animals, limiting the use of cottonseed as a global protein source.[3][4] This guide provides a comprehensive overview of the natural sources of this compound, its distribution within the cotton plant, and the intricate biochemical pathways responsible for its synthesis. We will explore the key enzymes and intermediates, present a detailed experimental protocol for this compound quantification, and discuss the implications of this knowledge for crop improvement and drug development.

Natural Sources and Subcellular Localization of this compound

This compound is a defining secondary metabolite of the cotton plant (Gossypium spp.).[1][5] It is not uniformly distributed but is instead sequestered in specialized structures called pigment glands.[6] These glands, which appear as small dark spots, are found in nearly all plant tissues, including stems, leaves, bracts, flower buds, and seeds, with the notable exception of the pollen and seed coat.[2][6] While this compound is synthesized in the cytoplasm, it is ultimately stored within these lysigenous glands, effectively protecting the plant's own cells from its cytotoxic effects.[7]

The primary site of this compound biosynthesis is believed to be the root system, from where it is then transported to aerial parts of the plant for storage.[8][9] However, evidence also suggests that localized synthesis occurs in other tissues.[8] The density of these pigment glands and, consequently, the concentration of this compound, varies significantly among different cotton species and even between different parts of the same plant.[6][10]

Data Presentation: Distribution of this compound Glands in Gossypium hirsutum

The following table summarizes the typical density of this compound glands found in various tissues of mature Gossypium hirsutum, providing a quantitative perspective on its distribution.

| Plant Tissue | Gland Density Range (per cm²) | Key Observations |

| Stem | 0 - 142 | Gland density can vary based on genotype and environmental factors. |

| Leaf | 0 - 135 | Glands are typically found on both abaxial and adaxial surfaces. |

| Boll Wall | 0 - 85 | Essential for protecting the developing seeds and fiber from insects. |

| Seed (Kernel) | 0 - 16 (per mm²) | This high concentration is the primary source of toxicity in cottonseed meal.[10] |

Data compiled from studies on various G. hirsutum genotypes.[10]

The this compound Biosynthesis Pathway

This compound is a dimeric sesquiterpenoid, meaning it is formed from the joining of two C15 terpenoid units.[1][7] Its synthesis begins with the universal C5 precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (MVA) pathway in the cytoplasm.[7][11]

The pathway proceeds through a series of highly coordinated enzymatic reactions, converting a linear precursor into a complex, polycyclic final product. The causality behind this multi-step process is ensuring the efficient and controlled production of a potent defense compound while managing the toxicity of its intermediates.[3][12]

Key Enzymatic Steps:

-

Formation of Farnesyl Diphosphate (FPP): The journey begins when farnesyl diphosphate synthase (FPS) catalyzes the condensation of IPP and DMAPP to form the C15 precursor, FPP.[7][13] This is a critical branch point, as FPP is a precursor for numerous terpenoids.

-

Cyclization to (+)-δ-cadinene: The first committed step in this compound biosynthesis is the cyclization of FPP to (+)-δ-cadinene.[13] This reaction is catalyzed by (+)-δ-cadinene synthase (CDN) , a sesquiterpene cyclase.[14][15] This step is a crucial regulatory point; its activity dictates the flow of carbon toward this compound production.

-

Oxidative Modifications: Following cyclization, the (+)-δ-cadinene scaffold undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). This sequence of hydroxylations and oxidations is essential for creating the functional groups necessary for the final dimerization. Key enzymes identified in this cascade include:

-

CYP706B1 : Catalyzes the initial hydroxylation of (+)-δ-cadinene to form 7-hydroxy-(+)-δ-cadinene.[3][16]

-

DH1 (short-chain alcohol dehydrogenase 1) : Involved in subsequent oxidation steps.[14]

-

CYP82D113 and CYP71BE79 : These P450 enzymes perform further hydroxylations and oxidations, leading through intermediates like 7-keto-δ-cadinene and 8-hydroxy-7-keto-δ-cadinene.[3][12][17] The high catalytic activity of CYP71BE79 is particularly noteworthy, as it efficiently converts a phytotoxic intermediate (8-hydroxy-7-keto-δ-cadinene), preventing its harmful accumulation.[12][18]

-

-

Formation of Hemithis compound: The series of oxidative reactions culminates in the formation of the monomeric precursor, hemithis compound.[3][12] This aromatic sesquiterpenoid is the direct building block for this compound.

-

Dimerization to this compound: The final step is the oxidative coupling of two hemithis compound molecules. This dimerization is believed to be catalyzed by laccase or peroxidase enzymes and results in the formation of the C30 this compound molecule.[16][19] This reaction creates the atropisomeric nature of this compound, resulting in (+) and (–) enantiomers.[1][19]

Visualization: this compound Biosynthesis Pathway

Caption: The this compound biosynthesis pathway, from FPP to the final dimeric product.

Experimental Protocol: Quantification of Free this compound in Cottonseed via HPLC

For researchers in drug development and crop science, accurate quantification of this compound is paramount. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its high specificity, sensitivity, and reproducibility, which allows it to distinguish this compound from related, interfering compounds often co-extracted in simpler spectrophotometric methods.[20][21][22]

This protocol describes a self-validating system for the reliable quantification of free this compound.

Methodology

1. Sample Preparation and Extraction:

- Rationale: The goal is to efficiently extract this compound from the complex seed matrix while minimizing degradation. Acetone is an effective solvent for this purpose.[22]

- Step 1.1: De-hull cottonseed kernels and grind them into a fine powder using a laboratory mill.

- Step 1.2: Accurately weigh approximately 100 mg of the fine powder into a 15 mL centrifuge tube.

- Step 1.3: Add 10 mL of an acetone:water (70:30, v/v) solution to the tube.[22]

- Step 1.4: Vortex vigorously for 1 minute, then place in an ultrasonic bath for 30 minutes at room temperature to ensure complete extraction.

- Step 1.5: Centrifuge the mixture at 4,000 x g for 15 minutes.

- Step 1.6: Carefully collect the supernatant. Filter it through a 0.22 µm syringe filter into an HPLC vial. This step is critical to remove particulate matter that could damage the HPLC column.

2. HPLC Analysis:

- Rationale: A reverse-phase C18 column is used to separate the nonpolar this compound from more polar compounds. An acidic mobile phase ensures that the phenolic hydroxyl groups of this compound remain protonated, leading to sharp, well-defined chromatographic peaks.[21][23]

- Step 2.1: Instrumentation & Conditions

- HPLC System: A standard system with a UV-Vis or Diode Array Detector.

- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[23]

- Mobile Phase: Isocratic elution with Methanol:0.5% Acetic Acid in water (90:10, v/v).[21]

- Flow Rate: 0.8 mL/min.[21]

- Detection Wavelength: 254 nm.[21]

- Injection Volume: 20 µL.

- Column Temperature: 30 °C.

3. Calibration and Quantification:

- Rationale: A standard curve created with a certified this compound standard is essential for accurate quantification. This validates the linear response of the detector over a defined concentration range.

- Step 3.1: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in the mobile phase.

- Step 3.2: Create a series of working standards by serial dilution of the stock solution to cover a range of concentrations (e.g., 3, 10, 25, 50, 100 µg/mL).[21]

- Step 3.3: Inject each standard into the HPLC system and record the peak area.

- Step 3.4: Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (r²) > 0.999.

- Step 3.5: Inject the prepared sample extracts (from Step 1.6).

- Step 3.6: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve. Calculate the final concentration in the original sample material (e.g., in mg/g of cottonseed).

Conclusion and Future Directions

The study of this compound's natural sources and biosynthesis is a field of significant scientific and economic importance. A detailed understanding of the biosynthetic pathway, including its key enzymes and regulatory mechanisms, is fundamental.[12][15] This knowledge not only explains the plant's sophisticated defense strategies but also provides the necessary tools for the genetic manipulation of the cotton plant. The development of ultra-low this compound cottonseed (ULGCS) varieties, achieved through targeted gene silencing of key biosynthetic enzymes, stands as a landmark achievement, promising to unlock a vast and underutilized source of protein for global food security.[4][16] Future research will likely focus on elucidating the remaining gaps in the pathway, understanding its complex transcriptional regulation, and exploring the diverse biological activities of this compound and its intermediates for potential therapeutic applications.[2][18]

References

-

Tian, L., et al. (2018). Characterization of this compound biosynthetic pathway. Proceedings of the National Academy of Sciences, 115(25), E5855-E5864. Available at: [Link][3][12][17]

-

Tian, L., et al. (2018). Characterization of this compound biosynthetic pathway. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). This compound. In Wikipedia. Retrieved from [Link]

-

Rathore, K. S., et al. (2020). Structures and proposed biosynthetic pathway of this compound and other terpenoids in cotton plants. ResearchGate. Available at: [Link]

-

Zhao, J., et al. (2021). Enzymes and genes involved in certain steps of the this compound biosynthesis pathway. ResearchGate. Available at: [Link]

-

Chen, X. Y., & Guo, H. Z. (2009). This compound: phytoalexin of cotton. PubMed. Available at: [Link]

-

Tian, L., et al. (2018). Characterization of this compound biosynthetic pathway. ResearchGate. Available at: [Link]

-

Anitha, A., & Balasubramanian, T. (2016). An overview of this compound and methods of its detoxification in cottonseed meal for non-ruminant feed applications. Semantic Scholar. Available at: [Link]

-

Bolek, Y., et al. (2010). Distribution of this compound Glands on Cotton (Gossypium hirsutum L.) Genotypes. Notulae Botanicae Horti Agrobotanici Cluj-Napoca. Available at: [Link]

-

Kaur, K., et al. (2024). Flowchart illustrating the MVA and this compound biosynthesis pathways. ResearchGate. Available at: [Link]

-

He, X., et al. (2019). The expression patterns of the key genes in the this compound synthesis pathway. ResearchGate. Available at: [Link]

-

Keshmiri-Neghab, H., & Goliaei, B. (2022). This compound and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases. PubMed Central. Available at: [Link]

-

Li, Y., et al. (2019). A this compound biosynthetic intermediate disturbs plant defence response. PubMed Central. Available at: [Link]

-

Shakeel, M., et al. (2022). An Overview of Cotton Gland Development and Its Transcriptional Regulation. PMC. Available at: [Link]

-

Ye, W., et al. (2023). Transcriptome analysis reveals the effect of grafting on this compound biosynthesis and gland formation in cotton. PMC. Available at: [Link]

-

Ganesan, L., et al. (2021). Expression of genes encoding enzymes involved in this compound biosynthesis pathway. ResearchGate. Available at: [Link]

-

Kumar, S., et al. (2018). Extraction and detection of free-gossypol in cottonseed samples. Protocols.io. Available at: [Link]

-

Martin, V. J. F., et al. (2003). The biosynthesis of this compound in cottonseed and this compound, hemigossypolene and heliocides 1−4 in cotton leaves. ResearchGate. Available at: [Link]

-

Mthembu, M. S., et al. (2004). Identification and quantification of this compound in cotton by using packed micro-tips columns in combination with HPLC. PubMed. Available at: [Link]

-

Zhao, J., et al. (2020). Cotton roots are the major source of this compound biosynthesis and accumulation. PMC. Available at: [Link]

-

Cai, Y., et al. (2010). Biosynthesis of this compound in cotton. ResearchGate. Available at: [Link]

-

Tan, G., et al. (2004). An optimized this compound high-performance liquid chromatography assay and its application in evaluation of different gland genotypes of cotton. Indian Academy of Sciences. Available at: [Link]

-

Mariod, A. A., et al. (2017). Determination of Total this compound of Bt Cottonseed and Non-Bt Cottonseed using HPLC and New (UV)-Spectrophotometer Methods. IRJET. Available at: [Link]

-

Tchiégang, C., et al. (2007). Specific Method for Spectrophotometric Determination of this compound. Science Alert. Available at: [Link]

-

Ma, Y., et al. (2021). The gland localized CGP1 controls gland pigmentation and this compound accumulation in cotton. Plant Biotechnology Journal. Available at: [Link]

-

Feng, C., et al. (2023). This compound formation and phylogenetic relationship of DIRs involved in the process. ResearchGate. Available at: [Link]

-

Dechassa, N. (2009). Spectrophotometric determination of total this compound in cotton seeds and cottonseed meals. ResearchGate. Available at: [Link]

-

Chamkasem, N. (2014). This compound analysis in cottonseed oil by HPLC. ResearchGate. Available at: [Link]

-

ISAAA. (2023). Ultra-Low this compound Cotton: Transforming Cottonseed into a Global Protein Source. ISAAA.org. Available at: [Link]

-

Wikipedia. (n.d.). Gossypium. In Wikipedia. Retrieved from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Ultra-Low this compound Cotton: Transforming Cottonseed into a Global Protein Source | Science Speaks - ISAAA.org [isaaa.org]

- 5. Gossypium - Wikipedia [en.wikipedia.org]

- 6. An Overview of Cotton Gland Development and Its Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcriptome analysis reveals the effect of grafting on this compound biosynthesis and gland formation in cotton - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cotton roots are the major source of this compound biosynthesis and accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of this compound biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound: phytoalexin of cotton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. A this compound biosynthetic intermediate disturbs plant defence response - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. ias.ac.in [ias.ac.in]

- 22. researchgate.net [researchgate.net]

- 23. Identification and quantification of this compound in cotton by using packed micro-tips columns in combination with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Gossypol as a Bcl-2 Inhibitor

This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the function of gossypol as an inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. It is intended for researchers, scientists, and drug development professionals engaged in oncology and apoptosis research.

Introduction: The Bcl-2 Family and the Promise of BH3 Mimetics

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a delicate balance between cell survival and programmed cell death.[1] In many forms of cancer, the overexpression of anti-apoptotic Bcl-2 family members, such as Bcl-2, Bcl-xL, and Mcl-1, is a common survival mechanism, contributing to tumor progression and resistance to conventional therapies.[2][3][4] These anti-apoptotic proteins sequester pro-apoptotic effector proteins like Bax and Bak, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP), a critical step in the apoptotic cascade.

The discovery that the pro-apoptotic "BH3-only" proteins can neutralize their anti-apoptotic counterparts by binding to a hydrophobic groove on their surface has paved the way for a new class of anticancer drugs known as BH3 mimetics.[1][5][6] These small molecules are designed to mimic the action of BH3-only proteins, competitively inhibiting the anti-apoptotic Bcl-2 family members and thereby unleashing the pro-apoptotic effectors to trigger cell death. This compound, a natural polyphenolic aldehyde derived from the cotton plant (Gossypium species), has been identified as one such BH3 mimetic.[2][7][8]

This compound: A Natural Product with Potent Anti-Cancer Activity

Initially investigated for its antifertility properties, this compound has demonstrated significant antiproliferative and pro-apoptotic activities in a wide range of cancer cell lines.[2][7][8] The racemic mixture of this compound consists of two enantiomers, (+)-gossypol and (-)-gossypol. The (-)-enantiomer, also known as AT-101, is the more biologically active form and has been the focus of extensive preclinical and clinical investigation.[4][9][10]

Core Mechanism: this compound as a BH3 Mimetic

This compound exerts its pro-apoptotic effects by directly binding to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1.[1][11][12] This binding event competitively displaces pro-apoptotic BH3-only proteins (e.g., Bim, Bid, Bad) and effector proteins (e.g., Bax, Bak) that are sequestered by the anti-apoptotic proteins.[5][6]

Structural Basis of Interaction

Computational docking and Nuclear Magnetic Resonance (NMR) studies have provided insights into the structural basis of this compound's interaction with Bcl-2 and Bcl-xL.[1][13][14] The this compound molecule fits into the hydrophobic BH3-binding pocket on the surface of these anti-apoptotic proteins. Specific hydroxyl groups on the this compound molecule are thought to form hydrogen bonds with key residues within this groove, while other hydrophobic regions of the molecule make favorable contacts, contributing to its binding affinity.[1][13]

The following diagram illustrates the general mechanism of action of this compound as a Bcl-2 inhibitor.

Caption: this compound binds to anti-apoptotic Bcl-2 proteins, releasing pro-apoptotic Bax/Bak to induce apoptosis.

Downstream Cellular Consequences of Bcl-2 Inhibition by this compound

The binding of this compound to anti-apoptotic Bcl-2 proteins triggers a cascade of events culminating in apoptotic cell death.

Mitochondrial Outer Membrane Permeabilization (MOMP)

The liberation of Bax and Bak from the inhibitory grasp of Bcl-2 and Bcl-xL allows them to oligomerize at the outer mitochondrial membrane, forming pores that lead to MOMP.[5][6][15] This is a pivotal and often irreversible step in the intrinsic apoptotic pathway.

Release of Pro-Apoptotic Factors

MOMP results in the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, including:

-

Cytochrome c: Once in the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.[15][16][17]

-

Smac/DIABLO: This protein antagonizes the inhibitor of apoptosis proteins (IAPs), thereby promoting caspase activation.

Caspase Activation and Execution of Apoptosis

The activation of initiator caspase-9 by the apoptosome leads to the proteolytic activation of executioner caspases, such as caspase-3 and caspase-7.[2][16][18] These executioner caspases are responsible for cleaving a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, and DNA fragmentation.[16]

The signaling pathway from Bcl-2 inhibition to apoptosis is depicted below.

Caption: Signaling cascade from this compound-mediated Bcl-2 inhibition to apoptosis.

This compound and Autophagy: A Dual Mode of Action

Interestingly, in certain cellular contexts, particularly in cancer cells with high levels of Bcl-2 that are resistant to apoptosis, this compound has been shown to induce autophagic cell death.[19][20] This is mediated by this compound's ability to disrupt the interaction between Bcl-2 and Beclin-1, a key protein in the autophagy pathway.[19][20] By binding to Bcl-2, this compound can release Beclin-1, initiating the formation of autophagosomes.[20] This dual functionality suggests that this compound's efficacy may extend to apoptosis-resistant tumors.

Quantitative Analysis of this compound's Binding Affinity

The potency of this compound and its derivatives as Bcl-2 family inhibitors has been quantified using various biochemical and cellular assays. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are common metrics used to express binding affinity and functional inhibition, respectively.

| Compound | Target Protein | Ki (μM) | IC50 (μM) | Reference |

| This compound | Bcl-2 | 0.2-0.3 (mM) | - | [21] |

| This compound | Bcl-xL | 0.5-0.6 | - | [21] |

| (-)-Gossypol | Bcl-2 | - | - | [17] |

| (-)-Gossypol | Bcl-xL | - | - | [17] |

| Apothis compound Derivative (BI79D10) | Bcl-2 | - | 0.36 | [1][13] |

| Apothis compound Derivative (BI79D10) | Bcl-xL | - | 0.19 | [1][13] |

| Apothis compound Derivative (BI79D10) | Mcl-1 | - | 0.52 | [1][13] |

Note: Ki and IC50 values can vary depending on the specific assay conditions.

Experimental Protocols for Studying this compound's Mechanism of Action

Validating the mechanism of action of a Bcl-2 inhibitor like this compound requires a multi-faceted experimental approach. Below are detailed protocols for key assays.

Fluorescence Polarization (FP) Assay for Bcl-2/BH3 Peptide Interaction

This biochemical assay is used to quantitatively measure the ability of this compound to disrupt the interaction between a Bcl-2 family protein and a fluorescently labeled BH3 peptide.

Principle: A small, fluorescently labeled BH3 peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Bcl-2 protein, its tumbling is slowed, leading to an increase in polarization. An inhibitor that displaces the peptide will cause a decrease in polarization.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant Bcl-2 family protein (e.g., Bcl-xL) in assay buffer (e.g., PBS, pH 7.4).

-

Prepare a stock solution of a FITC-labeled BH3 peptide (e.g., Bak BH3 peptide) in assay buffer.[1][13]

-

Prepare a serial dilution of this compound in assay buffer containing a small percentage of DMSO.

-

-

Assay Procedure:

-

In a 96-well black plate, add the Bcl-2 protein and varying concentrations of this compound.[1]

-

Incubate at room temperature for 10-30 minutes to allow for binding.

-

Add the FITC-labeled BH3 peptide to each well.[1]

-

Incubate for another 10-30 minutes.

-

Measure fluorescence polarization using a suitable plate reader.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Workflow for a Fluorescence Polarization (FP) assay.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Identification

NMR spectroscopy can be used to confirm the direct binding of this compound to Bcl-2 and to identify the amino acid residues involved in the interaction.

Principle: The chemical shifts of atoms in a protein are sensitive to their local environment. When a small molecule binds to a protein, it perturbs the chemical shifts of the nuclei of nearby amino acid residues. By comparing the NMR spectra of the protein in the presence and absence of the ligand, the binding site can be mapped.

Protocol:

-

Sample Preparation:

-

Produce and purify isotopically labeled (15N or 13C) Bcl-2 family protein.

-

Prepare a concentrated stock solution of this compound in a deuterated solvent compatible with the protein buffer.

-

-

NMR Data Acquisition:

-

Acquire a 2D 1H-15N HSQC spectrum of the labeled protein alone.

-

Titrate in increasing amounts of this compound and acquire a series of HSQC spectra.[13]

-

-

Data Analysis:

-

Overlay the spectra and identify the peaks that show significant chemical shift perturbations upon addition of this compound.

-

Map these perturbed residues onto the 3D structure of the protein to visualize the binding site.

-

Cellular Apoptosis Assays

To confirm that Bcl-2 inhibition by this compound leads to apoptosis in cancer cells, a variety of cell-based assays can be employed.

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay detects the externalization of phosphatidylserine (an early apoptotic marker) and loss of membrane integrity (a late apoptotic/necrotic marker).[22][23]

-

Treat cancer cells with varying concentrations of this compound for a defined period.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark.

-

Analyze the cells by flow cytometry.

-

-

Caspase Activity Assays: These assays measure the activity of key apoptotic caspases, such as caspase-3 and caspase-9.[2][18] They are typically based on the cleavage of a fluorogenic or colorimetric substrate.

-

Western Blotting for Apoptosis Markers: This technique can be used to detect the cleavage of PARP (a substrate of caspase-3) and the release of cytochrome c into the cytosol.[18][23]

Conclusion

This compound represents a compelling example of a natural product with potent anti-cancer activity mediated through the inhibition of the Bcl-2 family of anti-apoptotic proteins. Its function as a BH3 mimetic, leading to the induction of the intrinsic apoptotic pathway, has been well-established through a variety of biochemical and cellular studies. Furthermore, its ability to induce autophagy in certain contexts highlights its potential to overcome resistance to apoptosis. The continued investigation of this compound and its derivatives, guided by a deep understanding of its mechanism of action, holds promise for the development of novel and effective cancer therapeutics.

References

-

ApoG2, a this compound derivative, induces apoptosis in human gastric cancer cells. (n.d.). MDPI. Retrieved from [Link]

- Kitada, S., et al. (2009). Apothis compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins. Molecular Cancer Therapeutics, 8(4), 904-913.

- Balakrishnan, K., et al. (2008). This compound, a BH3 mimetic, induces apoptosis in chronic lymphocytic leukemia cells. Blood, 112(5), 1971-1980.

-

Balakrishnan, K., et al. (2008). This compound, a BH3 mimetic, induces apoptosis in chronic lymphocytic leukemia cells. PubMed. Retrieved from [Link]

- Meng, Y., et al. (2008). Natural BH3 mimetic (-)-gossypol chemosensitizes human prostate cancer via Bcl-xL inhibition accompanied by increase of Puma and Noxa. Molecular Cancer Therapeutics, 7(7), 2192-2202.

- Gou, Q., et al. (2015). The BH3-mimetic this compound and noncytotoxic doses of valproic acid induce apoptosis by suppressing cyclin-A2/Akt/FOXO3a signaling.

- Ye, Z., et al. (2006). This compound, a phytochemical with BH3-mimetic property, sensitizes cultured thoracic cancer cells to Apo2 ligand/tumor necrosis factor-related apoptosis-inducing ligand. The Journal of Thoracic and Cardiovascular Surgery, 132(6), 1356-1362.

- Mazzio, E. A., & Soliman, K. F. A. (2018). Systematic Review of this compound/AT-101 in Cancer Clinical Trials. Cancers, 10(11), 438.

- Shida, M. A., et al. (2007). (-)-Gossypol Inhibits Growth and Promotes Apoptosis of Human Head and Neck Squamous Cell Carcinoma In Vivo. Neoplasia, 9(5), 421-429.

- Lee, J. S., et al. (2021). This compound Induces Apoptosis of Human Pancreatic Cancer Cells via CHOP/Endoplasmic Reticulum Stress Signaling Pathway. International Journal of Molecular Sciences, 22(16), 8758.

- Wei, J., et al. (2009). Apothis compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins. Molecular Cancer Therapeutics, 8(4), 904-913.

- Wang, G., et al. (2009). Apothis compound derivatives as pan-active inhibitors of antiapoptotic B-cell lymphoma/leukemia-2 (Bcl-2) family proteins. Journal of Medicinal Chemistry, 52(14), 4348-4352.

-

This compound and their derivative's activities against different types of in vivo cancer models. (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) Apothis compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins. (n.d.). ResearchGate. Retrieved from [Link]

- Zhang, Y., et al. (2018). This compound induces cell death by activating apoptosis and autophagy in HT-29 cells. Oncology Letters, 16(5), 6031-6037.

- Paunovic, J., et al. (2023). The potential roles of this compound as anticancer agent: advances and future directions. Chinese Medicine, 18(1), 163.

- Mohammad, R. M., et al. (2005). (-)-Gossypol acts directly on the mitochondria to overcome Bcl-2- and Bcl-X L -mediated apoptosis resistance. Molecular Cancer Therapeutics, 4(1), 23-31.

-

Mohammad, R. M., et al. (2005). (-)-Gossypol acts directly on the mitochondria to overcome Bcl-2- and Bcl-X(L)-mediated apoptosis resistance. PubMed. Retrieved from [Link]

-

(PDF) The potential roles of this compound as anticancer agent: advances and future directions. (n.d.). ResearchGate. Retrieved from [Link]

- Meng, Y., et al. (2008). This compound induces apoptosis in multiple myeloma cells by inhibition of interleukin-6 signaling and Bcl-2/Mcl-1 pathway. Molecular Cancer Therapeutics, 7(7), 2192-2202.

- Ye, W., et al. (2005). Molecular Mechanisms of (-)-Gossypol-induced Apoptosis in Human Prostate Cancer Cells. Anticancer Research, 25(1A), 213-219.

- Gilbert, N. E., et al. (2007). (-)-gossypol-enriched cottonseed oil induces apoptosis in multi-drug resistant human breast cancer cells. Cancer Research, 67(9 Supplement), 4379.

- Wang, S., et al. (2006). Structure-Based Design of Potent Small-Molecule Inhibitors of Anti-Apoptotic Bcl-2 Proteins. Journal of the American Chemical Society, 128(43), 13988-13989.

- Lian, J., et al. (2010). The Bcl-2-Beclin 1 interaction in (-)-gossypol-induced autophagy versus apoptosis in prostate cancer cells. Autophagy, 6(8), 1201-1203.

-

Kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody. (n.d.). PMC. Retrieved from [Link]

-

Wei, J., et al. (2009). Apothis compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins. PubMed. Retrieved from [Link]

-

R-(-)-Gossypol (AT101) Binds to Bcl-2 Family Proteins and Induces Apoptosis in CLL. (n.d.). ResearchGate. Retrieved from [Link]

- Mohammad, R. M., et al. (2005). Preclinical studies of a nonpeptidic small-molecule inhibitor of Bcl-2 and Bcl-XL [(-)-gossypol] against diffuse large cell lymphoma. Molecular Cancer Therapeutics, 4(1), 13-21.

-

1 H NMR spectra confirmation of compound binding to Bcl-B. Compounds... (n.d.). ResearchGate. Retrieved from [Link]

-

Lian, J., et al. (2010). The Bcl-2-Beclin 1 Interaction in (-)-Gossypol-Induced Autophagy Versus Apoptosis in Prostate Cancer Cells. PubMed. Retrieved from [Link]

- Li, Y., et al. (2010). This compound inhibits phosphorylation of Bcl-2 in human leukemia HL-60 cells. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1803(12), 1354-1360.

-

BCL-2 Protein Family Interaction Analysis by Nuclear Magnetic Resonance Spectroscopy. (n.d.). SpringerLink. Retrieved from [Link]

-

Natural Bcl-2 inhibitor (-)- this compound induces protective autophagy via reactive oxygen species-high mobility group box 1 pathway in Burkitt lymphoma. (n.d.). PubMed. Retrieved from [Link]

- Oltersdorf, T., et al. (2005). Discovery of a potent inhibitor of the antiapoptotic protein Bcl-xL from NMR and parallel synthesis. Journal of Medicinal Chemistry, 48(10), 3467-3470.

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. mdpi.com [mdpi.com]

- 3. (-)-Gossypol acts directly on the mitochondria to overcome Bcl-2- and Bcl-X(L)-mediated apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. record.umich.edu [record.umich.edu]

- 5. This compound, a BH3 mimetic, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a BH3 mimetic, induces apoptosis in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The BH3-mimetic this compound and noncytotoxic doses of valproic acid induce apoptosis by suppressing cyclin-A2/Akt/FOXO3a signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The potential roles of this compound as anticancer agent: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (-)-Gossypol Inhibits Growth and Promotes Apoptosis of Human Head and Neck Squamous Cell Carcinoma In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. This compound induces apoptosis in multiple myeloma cells by inhibition of interleukin-6 signaling and Bcl-2/Mcl-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apothis compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ascentagepharma.com [ascentagepharma.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Systematic Review of this compound/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ar.iiarjournals.org [ar.iiarjournals.org]

- 19. tandfonline.com [tandfonline.com]

- 20. The Bcl-2-Beclin 1 interaction in (-)-gossypol-induced autophagy versus apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

- 22. This compound Induces Apoptosis of Human Pancreatic Cancer Cells via CHOP/Endoplasmic Reticulum Stress Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound induces cell death by activating apoptosis and autophagy in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Evaluation of Gossypol's Antifertility Effects in Animal Models

Abstract: The discovery of gossypol's antifertility properties in the mid-20th century marked a pivotal moment in the search for a male contraceptive. Initial observations in human populations in China consuming crude cottonseed oil led to systematic preclinical evaluations in various animal models.[1][2] This technical guide provides an in-depth analysis of the foundational animal research that characterized this compound's efficacy, mechanism of action, and toxicological profile. We will explore the key experimental models and protocols that were instrumental in understanding how this natural polyphenolic compound disrupts spermatogenesis, with a focus on the insights gained from rodent studies. This document is intended for researchers, scientists, and drug development professionals engaged in the field of reproductive toxicology and contraceptive development, offering a detailed retrospective on the crucial preclinical data that both propelled and ultimately halted this compound's journey toward clinical acceptance.

Introduction: A Serendipitous Discovery in Reproductive Science

This compound, a polyphenolic aldehyde naturally present in the pigment glands of the cotton plant (Gossypium spp.), was inadvertently identified as a potent male antifertility agent.[1][3][4] This discovery originated from epidemiological observations in the 1950s in rural China, where a significant decline in birth rates was linked to the consumption of unrefined cottonseed oil.[1] These initial human findings prompted a coordinated research effort, beginning in the late 1960s, to investigate this compound's effects in controlled animal studies.[4][5][6] Early experiments across a range of species, including rats, mice, hamsters, and monkeys, confirmed the potent antispermatogenic properties of this compound, laying the groundwork for its consideration as a potential male contraceptive.[4][5] These animal models were critical for establishing proof-of-concept, elucidating the biological mechanism, and identifying potential safety concerns before extensive human trials were considered.

Foundational Efficacy Studies in Rodent Models

Rodent models, particularly rats and hamsters, were the workhorses of early this compound research due to their short reproductive cycles, well-characterized physiology, and cost-effectiveness. These studies were essential for determining dose-response relationships, the timeline to infertility, and the potential for reversibility.

Rat Models: Establishing Dose-Dependent Antifertility

Early investigations in male rats demonstrated that orally administered this compound induced infertility in a dose- and time-dependent manner.[1] Daily doses in the range of 10-30 mg/kg were found to be effective, typically leading to infertility within 3 to 10 weeks.[3] For instance, a daily dose of 20 mg/kg for over 60 days resulted in significant damage to sperm and epididymal tissue, rendering the animals infertile.[7] The primary endpoints in these studies were mating trials, sperm count, and sperm motility. Researchers observed that this compound's initial effect was a marked decrease in sperm motility, followed by a reduction in sperm count, eventually leading to azoospermia.[8][9]

Hamster Models: A More Sensitive Species

Hamsters proved to be more sensitive to this compound's antifertility effects than rats.[3] Effective daily doses in hamsters were lower, typically around 5-10 mg/kg, with infertility achieved within 6 to 12 weeks.[3][10] Studies in hamsters also highlighted the compound's impact on spermatid development and sperm maturation. The higher sensitivity of this model allowed for the study of cellular-level effects at concentrations that were less likely to cause systemic toxicity, providing a clearer window into the specific reproductive mechanisms at play.

Summary of Efficacy in Rodent Models

The collective data from these foundational studies provided a clear picture of this compound's dose-dependent efficacy. The choice of model and dose was critical, as higher doses, while effective, often led to unacceptable toxicity and, in some cases, irreversible sterility.[11]

| Animal Model | Effective Daily Dose (mg/kg) | Time to Infertility | Key Findings | References |

| Rat | 10 - 30 | 3 - 10 weeks | Dose-dependent decrease in sperm motility and count. High doses caused damage to germinal epithelium. | [1][3][7] |

| Hamster | 5 - 10 | 6 - 12 weeks | High sensitivity. Showed spermatocyte degeneration and effects on sperm maturation. Fertility recovery in 4-14 weeks. | [3][10] |

Elucidating the Mechanism of Action at the Cellular Level

A major focus of early research was to understand how this compound exerted its effects. The evidence pointed towards a multi-faceted mechanism primarily targeting testicular germ cells and mature sperm, without significantly altering the hormonal axis.

Primary Target: Spermatids and Spermatocytes

Histological analysis of testicular tissue from this compound-treated animals revealed the primary targets to be late-stage spermatids and spermatocytes. The compound appeared to disrupt the complex process of spermatogenesis, leading to damaged and immotile sperm.[1][9] Ultrastructural studies using electron microscopy identified specific damage to the mitochondria in the sperm midpiece, which is the powerhouse for motility.[7][9] This mitochondrial injury was considered a key factor in the observed rapid decline in sperm motility.

Inhibition of Key Testicular Enzymes

One of the most significant biochemical findings was this compound's ability to inhibit the testis-specific isozyme of lactate dehydrogenase, known as LDH-X (or LDH-C4).[12][13][14] LDH-X is crucial for the metabolism and energy production within sperm and late-stage germ cells.[13][14] In vitro studies showed that this compound acts as a potent, non-competitive inhibitor of this enzyme.[15][16] The inhibition of LDH-X was proposed as a primary mechanism for this compound's antifertility action, as it would directly impair the energy supply needed for sperm motility and maturation.[13] However, it was also noted that this compound could inhibit other dehydrogenases, suggesting its effects might not be entirely specific to LDH-X.[16] Furthermore, studies with this compound isomers revealed that the (+)-isomer, which is not an effective antifertility agent, could still inhibit LDH-X, indicating that LDH-X inhibition alone might not fully account for the contraceptive effect.[12]

Caption: Proposed mechanism of this compound's antifertility action in animal models.

Core Experimental Methodologies

The characterization of this compound relied on a set of robust and reproducible experimental protocols. The trustworthiness of the early findings was built upon these self-validating systems.

Protocol: Assessment of Sperm Motility and Viability

This protocol was fundamental to determining the functional consequence of this compound treatment.

-

Sample Collection: Sperm were collected from the cauda epididymis of treated and control animals by mincing the tissue in a pre-warmed buffer (e.g., Ham's F10 or PBS).

-

Incubation: The sperm suspension was incubated at 37°C for 10-15 minutes to allow sperm to swim out of the tissue.

-

Motility Assessment: A small aliquot of the suspension was placed on a pre-warmed microscope slide. The percentage of motile sperm (progressive and non-progressive) was estimated by observing multiple fields under a light microscope at 200x or 400x magnification.

-

Viability Staining: To differentiate between dead and immotile but live sperm, a vital stain such as eosin-nigrosin was used. A drop of sperm suspension was mixed with the stain, smeared on a slide, and air-dried. Dead sperm take up the eosin stain (appearing pink/red), while live sperm remain unstained. At least 200 sperm were counted to determine the percentage of viable cells.

-

Causality Check: The consistent dose-dependent decrease in motility, coupled with viability staining showing an increase in dead or damaged cells, validated that the observed immotility was a direct cytotoxic effect and not merely an artifact of sample handling.

Protocol: Testicular Histology and Morphometric Analysis

This workflow was crucial for identifying the specific cellular targets within the testis.

Caption: Standard experimental workflow for testicular histological analysis.

Protocol: LDH-X Enzyme Activity Assay

This biochemical assay provided mechanistic insight into this compound's molecular action.

-

Enzyme Preparation: Testes from control animals were homogenized in a cold buffer and centrifuged to obtain a cytosolic fraction (supernatant) rich in LDH-X.

-

Assay Reaction: The assay was performed in a spectrophotometer. The reaction mixture contained buffer, the substrate (e.g., α-ketoglutarate, which is more specific for rat LDH-X), and the coenzyme NADH.[16]

-

Initiation and Measurement: The reaction was initiated by adding the cytosolic enzyme preparation. The rate of NADH oxidation was measured by the decrease in absorbance at 340 nm over time.

-

Inhibition Study: To test this compound's effect, the enzyme preparation was pre-incubated with varying concentrations of this compound before adding the substrate. The percentage of inhibition was calculated by comparing the reaction rate with and without this compound.

-

Self-Validation: The dose-dependent inhibition of LDH-X activity provided a direct link between the compound and a specific molecular target essential for sperm function.[16]

Early Toxicological Assessments in Animal Models

Alongside efficacy studies, toxicological evaluation was paramount. While this compound showed promise, these early animal studies also raised significant safety flags that would ultimately prevent its development.

Systemic Toxicity and Dose-Limiting Effects

Monogastric animals, including rodents, are more susceptible to this compound toxicity than ruminants.[1][17] At higher doses (e.g., 25 mg/kg/day in rats), this compound caused a marked suppression of body weight gain, weakness, anorexia, and respiratory distress.[17][18] Post-mortem examinations revealed damage to the heart, liver, and kidneys.[3][18] These findings established a narrow therapeutic window, where the effective antifertility dose was close to the dose that produced systemic toxicity. This was a major concern for its potential use in humans.[11]

The Critical Issue of Hypokalemia

A particularly concerning side effect observed in a subset of human subjects during Chinese clinical trials was hypokalemia (low potassium levels), which could lead to paralysis.[6][11] While not a consistent finding in all animal models, the potential for this serious adverse event was a significant deterrent. The mechanism was thought to involve renal potassium loss.[3][6] The inability to reliably predict or prevent this side effect in animal models underscored the risks associated with this compound.

| Animal Model | Dose (mg/kg/day) | Duration | Observed Toxic Effects | References |

| Rat | 25 | 13 weeks | Marked suppression of body weight gain, testicular pathology. | [18] |

| Monkey | 25 | 13 weeks | Death, extensive pathology in heart, liver, kidney, and testes. | [18] |

| Various | High/Prolonged | Weeks-Months | Anorexia, weakness, respiratory distress, heart failure, liver damage. | [1][3][17] |

Conclusion: Legacy of Early Animal Research

The early preclinical research on this compound in animal models was a landmark effort in male contraceptive development. It successfully translated an epidemiological observation into a well-characterized pharmacological agent. The studies in rats and hamsters were instrumental in establishing a dose-dependent antifertility effect, identifying the primary cellular targets within the testes, and proposing a plausible mechanism of action centered on mitochondrial damage and the inhibition of the critical sperm enzyme LDH-X.

However, this same body of research, in its diligence, also uncovered the compound's Achilles' heel: a narrow therapeutic index and the risk of serious, unpredictable toxicity, including irreversible infertility and potential systemic effects.[11] The animal data provided the essential, albeit cautionary, foundation that informed the decision by global health organizations to halt further development of this compound as a contraceptive.[11] The legacy of this research is a powerful case study in drug development, demonstrating the indispensable role of animal models in simultaneously validating efficacy and identifying the safety concerns that must govern the transition from preclinical to clinical evaluation.

References

-

Lim, J., & Ko, K. (2019). This compound Induces Disruption of Spermatogenesis and Steroidogenesis in Male Mice. Journal of Agricultural and Food Chemistry. [Link]

-

Kim, I. C., & Waller, D. P. (1984). Inhibition of LDH-X by this compound optical isomers. PubMed. [Link]

-

Stephens, D. T., et al. (1986). Inhibition of testicular LDH-X from laboratory animals and man by this compound and its isomers. Reproduction. [Link]

-

Maugh, T. H. (1983). Kinetics of this compound inhibition of bovine lactate dehydrogenase X. PubMed. [Link]

-

Giridharan, N., Bamji, M. S., & Sankaram, A. V. (1982). Inhibition of rat testis LDH-X activity by this compound. Contraception. [Link]

-

Francois, K. N., et al. (2019). Potential Mechanisms of Action of this compound, an Anti-spermatogenic Male Contraceptive Agent: A Review. Scholars Research Library. [Link]

-

Gadelha, I. C. N., et al. (2014). This compound Toxicity from Cottonseed Products. The Scientific World Journal. [Link]

-

Waites, G. M., & Wang, C. (1993). This compound: reasons for its failure to be accepted as a safe, reversible male antifertility drug. PubMed. [Link]

- Segal, S. J. (Ed.). (1985). This compound: A Potential Contraceptive for Men. Plenum Press.

-

Lim, J., & Ko, K. (2019). This compound Induces Disruption of Spermatogenesis and Steroidogenesis in Male Mice. Request PDF. [Link]

-

Petchdee, S., et al. (2021). The reversible effects of this compound toxicity on male pigeons' reproductive performance. Veterinary World. [Link]

-

Lim, J., et al. (2019). This compound Induces Disruption of Spermatogenesis and Steroidogenesis in Male Mice. ResearchGate. [Link]

-

Qian, S. Z. (1981). Clinical study of this compound as a male contraceptive. PubMed. [Link]

-

National Coordinating Group on Male Antifertility Agents. (1979). Trial of this compound as a Male Contraceptive. Semantic Scholar. [Link]

-

Hahn, D. W., et al. (1980). Effects of this compound on the fertility of male rats, hamsters and rabbits. Contraception. [Link]

-

Heywood, R., et al. (1985). The toxicology of this compound acetic acid and (-). PubMed. [Link]

-

Tso, W. W., & Lee, C. S. (1982). Studies of the mechanism of action of this compound as a male antifertility agent. PubMed. [Link]

-